molecular formula C20H24O4 B150186 Guaiacin CAS No. 36531-08-5

Guaiacin

Cat. No.: B150186
CAS No.: 36531-08-5
M. Wt: 328.4 g/mol
InChI Key: TZAAYUCUPIYQBR-JGRMJRGVSA-N
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Description

Guaiacin is a naturally occurring lignan compound isolated from the bark of Machilus thunbergii. It is known for its significant biological activities, including its ability to increase alkaline phosphatase activity and promote osteoblast differentiation . This compound is a type of arylnaphthalene lignan, which is a class of compounds known for their diverse pharmacological properties.

Mechanism of Action

Target of Action

Guaiacin, a lignan compound isolated from the barks of Machilus thunbergii , primarily targets alkaline phosphatase and osteoblasts . Alkaline phosphatase is an enzyme involved in removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. Osteoblasts are cells that synthesize bone and play a crucial role in bone formation .

Mode of Action

This compound significantly increases the activity of alkaline phosphatase and promotes osteoblast differentiation . This suggests that this compound may interact with these targets to enhance their functions.

Biochemical Pathways

This compound’s action on alkaline phosphatase and osteoblasts suggests its involvement in bone metabolism pathways. Alkaline phosphatase plays a key role in the mineralization of bone, while osteoblasts are responsible for bone formation . By enhancing the activity of these targets, this compound may influence the biochemical pathways related to bone metabolism.

Result of Action

The primary result of this compound’s action is the increased activity of alkaline phosphatase and enhanced differentiation of osteoblasts . This could potentially lead to improved bone health, although more research is needed to confirm this effect and understand its implications.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound . .

Biochemical Analysis

Biochemical Properties

Guaiacin plays a crucial role in biochemical reactions, particularly in the activation of alkaline phosphatase. This enzyme is essential for the dephosphorylation of various molecules, which is a critical step in many metabolic pathways. This compound interacts with proteins and other biomolecules, enhancing their activity and promoting cellular differentiation. The interaction between this compound and alkaline phosphatase is particularly noteworthy, as it leads to increased enzyme activity and subsequent biochemical reactions .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In osteoblasts, this compound promotes differentiation and increases alkaline phosphatase activity, which is essential for bone formation. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the expression of genes involved in osteogenesis, thereby promoting bone health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme activation. This compound binds to alkaline phosphatase, increasing its activity and promoting the dephosphorylation of target molecules. This activation cascade results in enhanced cellular differentiation and metabolic activity. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound maintains its ability to promote osteoblast differentiation and increase alkaline phosphatase activity, although the effects may diminish slightly over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes osteoblast differentiation and increases alkaline phosphatase activity without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and impaired metabolic function. It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to bone formation and mineralization. It interacts with enzymes such as alkaline phosphatase, promoting the dephosphorylation of substrates and enhancing metabolic flux. This compound also affects metabolite levels, contributing to the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues, such as bone, are critical for its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound’s localization to the nucleus or mitochondria may influence its ability to modulate gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaiacin can be synthesized through various chemical reactions. One common method involves the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the bark of Machilus thunbergii. The extraction process includes several steps, such as solvent extraction, purification, and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Guaiacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions.

Major Products Formed:

Comparison with Similar Compounds

Guaiacin is unique among lignan compounds due to its specific biological activities and chemical properties. Similar compounds include:

These compounds, while similar in structure, exhibit distinct biological activities and chemical reactivity, highlighting the uniqueness of this compound in scientific research and industrial applications.

Properties

IUPAC Name

(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAAYUCUPIYQBR-JGRMJRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319141
Record name Guaiacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36531-08-5
Record name Guaiacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36531-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Guaiacin and where is it found?

A1: this compound is a naturally occurring lignan compound primarily found in plants belonging to the Lauraceae family, such as Machilus thunbergii and Myristica fragrans (nutmeg). [, , ]

Q2: What biological activities have been reported for this compound?

A2: this compound has been shown to exhibit several biological activities, including:

  • Stimulation of Osteoblast Differentiation: this compound significantly increases alkaline phosphatase activity, collagen synthesis, and calcium deposition in mouse osteoblast cultures, suggesting potential benefits for bone health. [] This effect is thought to be mediated through the estrogen receptor, as the estrogen receptor antagonist tamoxifen reduces this compound's effects. []
  • Neuroprotective Effects: this compound has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cell cultures. [] This suggests potential applications in neurodegenerative diseases.
  • Antibacterial Activity: Studies have shown this compound to exhibit antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries. []

Q3: How does this compound exert its stimulatory effects on osteoblast differentiation?

A3: While the exact mechanism remains unclear, research suggests that this compound may interact with estrogen receptors in osteoblasts. [] This interaction potentially triggers downstream signaling pathways that promote osteoblast differentiation, leading to increased alkaline phosphatase activity, collagen synthesis, and calcium deposition – key processes in bone formation. []

Q4: What is the structural characterization of this compound?

A4: this compound is a phenyltetralin lignan with the molecular formula C22H24O4. [] While the provided abstracts don't detail specific spectroscopic data, they indicate that techniques like UV, IR, and NMR have been used to characterize its structure. [] Further research articles or databases would be needed for comprehensive spectroscopic information.

Q5: Does this compound demonstrate any notable structure-activity relationships?

A6: The research on lignans from Machilus thunbergii provides insights into structure-activity relationships. It suggests that arylnaphthalene type lignans, like this compound, exhibit stronger stimulatory effects on osteoblast differentiation compared to bibenzylbutane type lignans. [] This highlights the importance of the arylnaphthalene structural motif for this particular activity.

Q6: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A6: The provided research abstracts do not delve into detailed PK/PD studies of this compound. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion profile, as well as its in vivo activity and efficacy.

Q7: What about the safety and toxicity profile of this compound?

A7: The available research abstracts don't offer specific details on the toxicity of this compound. Therefore, it's crucial to conduct thorough toxicological studies to ensure its safety before considering any therapeutic applications.

Q8: Are there any analytical methods available to detect and quantify this compound?

A9: While the provided research doesn't specify the analytical methods used, it is mentioned that various chromatographic techniques, including column chromatography and HPLC, are employed for isolating this compound. [, ] It is likely that techniques like LC-MS or GC-MS are employed for its detection and quantification, although this information isn't provided in the abstracts.

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